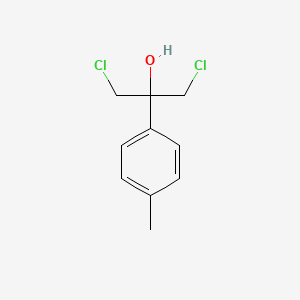

1,3-Dichloro-2-(p-tolyl)propan-2-ol

Description

1,3-Dichloro-2-(p-tolyl)propan-2-ol is a chlorinated secondary alcohol characterized by two chlorine atoms at the 1- and 3-positions of the propane backbone and a para-methylphenyl (p-tolyl) group at the 2-position.

Properties

Molecular Formula |

C10H12Cl2O |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1,3-dichloro-2-(4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H12Cl2O/c1-8-2-4-9(5-3-8)10(13,6-11)7-12/h2-5,13H,6-7H2,1H3 |

InChI Key |

COVBMAWWXQNWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCl)(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(p-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 2-(p-tolyl)propan-2-ol using thionyl chloride or phosphorus pentachloride. The reaction typically proceeds under reflux conditions, with the chlorinating agent added slowly to the alcohol in an inert solvent such as dichloromethane. The reaction mixture is then heated to promote the substitution of hydroxyl groups with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Large-scale chlorination reactions are often carried out in specialized reactors equipped with temperature control and efficient mixing systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(p-tolyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

1,3-Dichloro-2-(p-tolyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(p-tolyl)propan-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of chlorine atoms, which can act as leaving groups in substitution reactions. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on properties and bioactivity:

Structural Analogs with Halogenation Variations

- 1,1,1-Trifluoro-3-(p-tolyl)propan-2-ol (C10H11F3O): Key Differences: Replaces chlorine atoms with trifluoromethyl groups. However, reduced steric bulk compared to dichloro derivatives may alter binding interactions in biological systems .

- 3-(2,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol (C9H7Cl2F3O): Key Differences: Dichlorophenyl substitution instead of p-tolyl. This substitution is linked to reduced antifungal activity in triazole derivatives .

- 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol): Key Differences: Three chlorines and a methyl group at the 2-position. Impact: Increased halogenation raises density (1.64 g/cm³) and melting point (75–79°C) compared to dichloro analogs. Chlorobutanol’s historical use as a preservative highlights how additional chlorines enhance antimicrobial properties but may also increase toxicity .

Analogs with Aromatic Substitution Variations

1-Phenyl-3-(p-tolyl)propan-2-ol :

- Key Differences : Lacks chlorine substituents.

- Impact : Absence of chlorine reduces molecular weight (242.3 g/mol vs. ~235–240 g/mol for dichloro analog) and polarity, lowering boiling point and solubility in polar solvents. NMR data (δ 196.10 ppm for carbonyl) suggest distinct electronic environments due to missing electron-withdrawing chlorines .

- 1-(3-Chlorophenyl)propan-2-ol (C9H11ClO): Key Differences: Single chlorine on the meta-position of the phenyl ring. The lone chlorine may offer moderate bioactivity but lacks the synergistic effects of dual chlorines in the 1,3-positions .

Analogs with Functional Group Replacements

- Propan-2-ol Esters (e.g., Propan-2-yl tetradecanoate): Key Differences: Esterification of the hydroxyl group. Impact: Esters exhibit lower cloud points (up to 217°C reduction in biodiesel) due to decreased polarity. The hydroxyl group in 1,3-Dichloro-2-(p-tolyl)propan-2-ol allows for hydrogen bonding, enhancing solubility in polar solvents compared to esters .

Substituent Effects on Bioactivity

- p-Tolyl Group : Critical for TNF-α inhibitory activity. Replacing the methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) reduces potency due to steric hindrance or electronic mismatches .

- Chlorine Position: Dual chlorines at 1,3-positions likely enhance electrophilicity, facilitating interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.